Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate is a complex organic compound characterized by the presence of a piperidine ring substituted with hydroxymethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative is reacted with benzyl halides in the presence of a base. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, while the trifluoromethyl group is often added via a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate the reaction rates. Purification processes such as recrystallization and chromatography are also crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to the formation of a piperidine derivative with modified substituents.
Scientific Research Applications
Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxymethyl group may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
- Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Uniqueness
Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both hydroxymethyl and trifluoromethyl groups provides a distinct combination of properties that can be advantageous in various applications.
Properties
IUPAC Name |
benzyl (2R,5R)-5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)13-7-6-12(9-20)8-19(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKZYIHLZZGRGW-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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